Predicted Basicity (pKa) vs. Corresponding Amide: 2,2-Dimethylpropanimidamide Exhibits a Significantly Lower pKa for Enhanced Nucleophilicity
2,2-Dimethylpropanimidamide possesses a predicted conjugate acid pKa of 12.87 ± 0.40, which is a key differentiator from its amide analog, 2,2-dimethylpropanamide, which exhibits a predicted pKa of 16.36 ± 0.46 . This 3.49 log unit difference in pKa translates to a substantially higher concentration of the reactive free base form of the amidine under standard reaction conditions, directly correlating with increased nucleophilicity in cyclocondensation reactions .
| Evidence Dimension | Conjugate Acid pKa (Predicted) |
|---|---|
| Target Compound Data | 12.87 ± 0.40 |
| Comparator Or Baseline | 2,2-dimethylpropanamide: 16.36 ± 0.46 |
| Quantified Difference | ΔpKa = 3.49 units (Target is more acidic/basic) |
| Conditions | ACD/Labs predicted values |
Why This Matters
This quantifiable basicity difference determines the compound's viability as a nucleophile in synthetic sequences where the corresponding amide would be unreactive.
